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Rifamycin B methylmorpholinylamide - 17863-72-8

Rifamycin B methylmorpholinylamide

Catalog Number: EVT-1228944
CAS Number: 17863-72-8
Molecular Formula: C28H34N2O7S
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rifamycin B methylmorpholinylamide is a derivative of rifamycin B, an important antibiotic primarily used for the treatment of tuberculosis and leprosy. Rifamycin B itself is produced by the actinobacterium Amycolatopsis mediterranei and is known for its ability to inhibit bacterial RNA synthesis by binding to DNA-dependent RNA polymerase. The modification of rifamycin B into methylmorpholinylamide enhances its pharmacological properties and broadens its therapeutic application.

Source

Rifamycin B is naturally sourced from Amycolatopsis mediterranei, which utilizes a complex polyketide synthase pathway for its biosynthesis. Recent studies have also identified other marine actinobacteria, such as Salinispora, that can produce rifamycin compounds, indicating a broader ecological source for these antibiotics .

Classification

Rifamycin B methylmorpholinylamide belongs to the class of polyketide antibiotics. It is characterized by its large molecular structure, which includes multiple functional groups that contribute to its biological activity. The compound's classification as an antibiotic places it within a critical category of drugs used to combat bacterial infections.

Synthesis Analysis

Methods

The synthesis of rifamycin B methylmorpholinylamide typically involves semi-synthetic modifications of rifamycin B. This process may include:

  • Chemical Modification: The introduction of a methylmorpholinyl group through various chemical reactions, such as amide coupling.
  • Biosynthetic Pathway Optimization: Enhancements in fermentation techniques to increase the yield of rifamycin B, which can then be chemically modified.

Technical Details

The synthesis often requires the use of specific reagents and conditions to ensure high yields and purity of the final product. For instance, the use of coupling agents and appropriate solvents can facilitate the formation of the amide bond between rifamycin B and methylmorpholine .

Molecular Structure Analysis

Structure

Rifamycin B methylmorpholinylamide retains the core structure of rifamycin B, which includes a naphthofuran moiety and a complex polyketide backbone. The addition of the methylmorpholinyl group alters its solubility and bioavailability.

Data

  • Molecular Formula: C₄₁H₅₃N₃O₁₄
  • Molecular Weight: Approximately 755.80 g/mol
  • Structural Features: The compound features multiple hydroxyl groups, carbonyls, and an amide linkage that are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Rifamycin B methylmorpholinylamide undergoes several chemical reactions that can modify its activity:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, potentially regenerating rifamycin B.
  • Oxidation/Reduction: Functional groups within the structure may participate in redox reactions, altering their activity profiles.

Technical Details

The stability and reactivity of rifamycin derivatives are highly dependent on their functional groups and environmental conditions, such as pH and temperature.

Mechanism of Action

Process

Rifamycin B methylmorpholinylamide exerts its bactericidal effect primarily by inhibiting RNA synthesis. It binds specifically to the β-subunit of bacterial DNA-dependent RNA polymerase, preventing transcription initiation.

Data

  • Binding Affinity: Studies indicate that modifications like methylmorpholinyl substitution can enhance binding affinity compared to rifamycin B alone.
  • Selectivity: The compound shows selective inhibition against various bacterial strains, making it effective in treating resistant infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its large molecular size.

Chemical Properties

  • Stability: Generally stable under neutral pH but sensitive to extreme conditions (high temperature or strong acids).
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Applications

Scientific Uses

Rifamycin B methylmorpholinylamide is primarily utilized in:

  • Antibiotic Therapy: Effective against multi-drug resistant strains of tuberculosis.
  • Research Applications: Used in studies related to RNA polymerase inhibition and antibiotic resistance mechanisms.
  • Pharmaceutical Development: Serves as a lead compound for developing new antibiotics with enhanced efficacy and reduced side effects .

This compound exemplifies how modifications to existing antibiotics can lead to improved therapeutic agents capable of overcoming resistance challenges in bacterial infections.

Chemical Structure and Biosynthesis of Rifamycin B Methylmorpholinylamide

Core Structural Features of Naphthalenoid Ansamycins

Rifamycin B methylmorpholinylamide belongs to the naphthalenoid ansamycin class of antibiotics, characterized by a macrocyclic ansa bridge spanning an aromatic naphthalene core. The ansa chain in rifamycins consists of 17 atoms bridging C-1 and C-8 of the naphthoquinone chromophore, creating a basket-like three-dimensional structure essential for biological activity [7] [8]. Rifamycin B methylmorpholinylamide specifically features a C44H59N3O14 molecular formula (PubChem CID: 6444788), where the methylmorpholinylamide moiety replaces the carboxylic acid group at C-4 of rifamycin B [1]. This substitution introduces a tertiary amine within the morpholine ring, enhancing lipophilicity and potentially altering molecular interactions with biological targets. The naphthohydroquinone system (rings A–D) provides redox functionality, while the amide linkage at C-15 stabilizes the ansa bridge conformation critical for RNA polymerase binding [3] [7].

Table 1: Structural Features of Rifamycin Derivatives

CompoundCore StructureC-4 ModificationKey Functional Groups
Rifamycin BNaphthalenoid ansamycinCarboxylic acidHydroxyl (C-8, C-30), acetyl (C-25), methoxy (C-27)
Rifamycin SVNaphthalenoid ansamycinHydroxylAcetyl (C-25), methoxy (C-27)
Rifamycin B methylmorpholinylamideNaphthalenoid ansamycinMethylmorpholinylamideAmide linkage, tertiary amine (morpholine)
24-Desmethylrifamycin BNaphthalenoid ansamycinCarboxylic acidDemethylated at C-24 [3]

Biosynthetic Pathways in Amycolatopsis spp.

Rifamycin B methylmorpholinylamide biosynthesis occurs in the soil bacterium Amycolatopsis mediterranei S699, leveraging a 90-kb gene cluster (GenBank CP002896) containing 34 genes governing rifamycin production [2] [10]. The pathway initiates with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the polyketide starter unit generated via a specialized shikimate pathway variant involving RifK, RifL, RifM, and RifN enzymes [8] [10]. AHBA activation proceeds through an adenylation-thiolation didomain (RifA loading module), forming the foundation for chain elongation [10].

Role of Type I Polyketide Synthase (PKS) Modules

The modular Type I PKS system (RifA–RifE) incorporates two acetate and eight propionate extender units in a collinear assembly line [2] [3]:

  • Module architecture: Ten extension modules organized across five multifunctional proteins (RifA–RifE), each minimally containing ketosynthase (KS), acyltransferase (AT), and acyl-carrier protein (ACP) domains [3] [10].
  • Extender unit specificity: AT domains in modules 2 and 9 recruit malonyl-CoA (acetate-derived), while the remaining eight AT domains recruit methylmalonyl-CoA (propionate-derived) [3].
  • Critical modification domains: Ketoreductase (KR) and dehydratase (DH) domains in specific modules introduce hydroxyl groups and double bonds, respectively. Module 6 (RifB) contains a KR domain responsible for C-24 hydroxylation, which is subsequently methylated [3].

Notably, engineered A. mediterranei strains (e.g., DCO36) with rifAT6::rapAT2 domain swapping utilize malonyl-CoA instead of methylmalonyl-CoA at module 6, producing 24-desmethylrifamycin B—a structural analog lacking the C-24 methyl group [3] [6].

Post-PKS Modifications and Tailoring Enzymes

Following PKS assembly, the linear polyketide proansamycin X undergoes sequential enzymatic transformations:

  • Cyclization: RifF amide synthase catalyzes macrocyclization via amide bond formation between AHBA’s amino group and the acyl-thioester terminus [2] [8].
  • Oxidative modifications:
  • RifP450 enzymes (e.g., Rif-Orf5) catalyze C-34 hydroxylation, converting proansamycin X to rifamycin W [9].
  • Rif5 mediates ketal formation at C-12/C-29 [4] [5].
  • Glycosylation/acylation:
  • Rif20 acetylates C-25-OH
  • Rif14 methylates C-27-OH, yielding rifamycin SV [4] [5].
  • Late-stage oxidation: The Rif15/Rif16 system converts rifamycin SV to rifamycin B:
  • Rif15 (a two-subunit transketolase) transfers a glycolyl group from fructose-6-phosphate to rifamycin S (oxidized SV), forming rifamycin L [4] [5].
  • Rif16 (cytochrome P450) catalyzes an atypical ester-to-ether rearrangement, producing rifamycin B’s C-4/C-38 ether linkage [4] [5].

Table 2: Key Enzymes in Rifamycin B Biosynthesis

EnzymeGeneFunctionCatalytic Cofactors/Requirements
AHBA synthaserifKStarter unit biosynthesis
Type I PKSrifA–rifEPolyketide chain assemblyMalonyl-CoA, methylmalonyl-CoA
Amide synthaserifFMacrocycle formationATP
Transketolaserif15a/rif15bGlycolyl transfer to rifamycin SThDP, Mg²⁺, Fructose-6-phosphate
Cytochrome P450rif16Ether bond formationNADPH, ferredoxin/ferredoxin reductase [2] [4] [6]

Enzymatic Mechanisms for Methylmorpholinylamide Derivatization

The methylmorpholinylamide modification at C-4 is postulated to occur via late-stage enzymatic amidation of rifamycin B’s carboxyl group:

  • Activation step: An ATP-dependent adenylating enzyme (e.g., non-ribosomal peptide synthetase-like adenylation domain) activates the C-4 carboxylate as an acyl-adenylate intermediate [2] [8].
  • Nucleophilic attack: The tertiary amine of 4-methylmorpholine acts as a nucleophile, displacing AMP to form the amide bond. This reaction likely occurs extracellularly or is mediated by a dedicated amide synthase [1] [8].
  • Structural implications: The morpholine ring’s N-methyl group introduces steric bulk and increased lipophilicity (logP > rifamycin B), potentially enhancing membrane permeability. The tertiary amine remains protonatable at physiological pH, contributing to water solubility [1] [7].

While the exact enzyme catalyzing this derivatization in A. mediterranei remains uncharacterized, heterologous expression studies confirm the organism’s capacity for diverse amide formations via promiscuous tailoring enzymes [9].

Comparative Analysis with Rifamycin B and SV Biosynthesis

Rifamycin B methylmorpholinylamide diverges biosynthetically from rifamycin B and SV at three key points:

  • Starter unit fidelity: Unlike rifamycin B/SV, which strictly require AHBA, methylmorpholinylamide derivatives may tolerate modified benzoate starters, though this remains unexplored [2] [10].
  • Post-PKS tailoring:
  • Rifamycin SV: Lacks the C-4 carboxylate/ether and glycolate moieties; produced via Rif20/Rif14 modifications of rifamycin W [4] [5].
  • Rifamycin B: Requires Rif15/Rif16-mediated glycolate addition and ether formation [4] [5].
  • Methylmorpholinylamide: Bypasses Rif16-dependent etherification, instead derivatizing the carboxylate precursor.
  • Genetic flexibility: Engineered PKS modules (e.g., rifAT6::rapAT2) function identically in rifamycin B and methylmorpholinylamide biosynthesis, confirming modularity in early stages [3] [6]. However, regulatory genes (rifQ, rifO) differentially impact yields:
  • rifQ deletion increases 24-desmethylrifamycin B titers by 62% by derepressing efflux pump RifP [6]
  • rifO overexpression enhances production by 27% via B-factor biosynthesis [6].

Metabolically, methylmorpholinylamide production likely competes with rifamycin B for the carboxylated precursor flux, explaining low native titers (<20 mg/L in wild-type strains) [6].

Properties

CAS Number

17863-72-8

Product Name

Rifamycin B methylmorpholinylamide

IUPAC Name

[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C28H34N2O7S

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+

InChI Key

KVZBIZXKBYFSRM-NQIJCCSXSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C

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